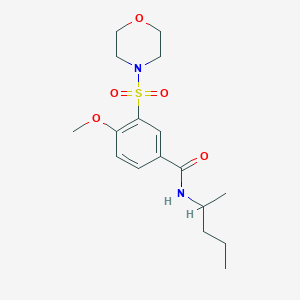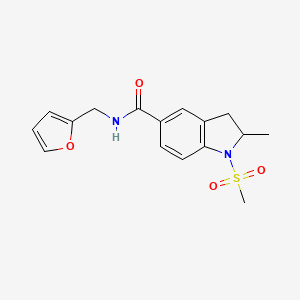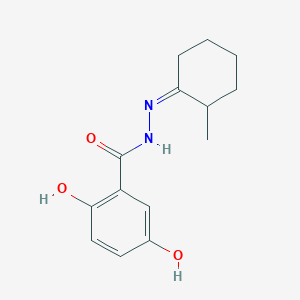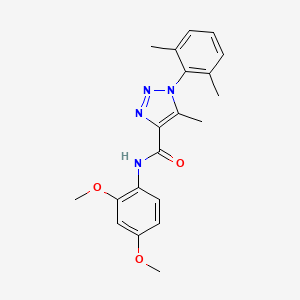
4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(pentan-2-yl)benzamide
Übersicht
Beschreibung
4-methoxy-3-(morpholin-4-ylsulfonyl)-N-(pentan-2-yl)benzamide is a useful research compound. Its molecular formula is C17H26N2O5S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-N-(1-methylbutyl)-3-(4-morpholinylsulfonyl)benzamide is 370.15624311 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Activity Relationships
Research into indazole arylsulfonamides, which share structural similarities with 4-methoxy-N-(1-methylbutyl)-3-(4-morpholinylsulfonyl)benzamide, has led to the development of potent human CCR4 antagonists. These compounds have been synthesized to explore their effects on various biological targets. A particular focus has been on optimizing oral absorption and minimizing clearance through adjustments in the basicity and structure of analogues, such as those involving morpholine groups (Procopiou et al., 2013).
Chemical Properties and Biodegradability
A series of morpholinium ionic liquids, including 4-benzyl-4-methylmorpholinium salts, were synthesized to investigate their physicochemical properties, biodegradability, and toxicity. These studies provide insights into the environmental and biological impact of morpholine derivatives, relevant for designing sustainable chemical processes (Pernak et al., 2011).
Enzyme Inhibition and Potential Therapeutic Uses
Compounds structurally related to 4-methoxy-N-(1-methylbutyl)-3-(4-morpholinylsulfonyl)benzamide have been studied for their potential as enzyme inhibitors, with implications for treating diseases such as Alzheimer's. For instance, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides demonstrated significant inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications (Abbasi et al., 2018).
Photoinitiators for Coatings
Copolymers containing morpholine moieties have been evaluated as photoinitiators for UV-curable coatings, demonstrating the utility of morpholine derivatives in industrial applications. These studies contribute to the development of new materials with specific photophysical properties (Angiolini et al., 1997).
Eigenschaften
IUPAC Name |
4-methoxy-3-morpholin-4-ylsulfonyl-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-4-5-13(2)18-17(20)14-6-7-15(23-3)16(12-14)25(21,22)19-8-10-24-11-9-19/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBVEDZLTHWLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(cyclopentyloxy)benzoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4574935.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4574940.png)
![6-(3-methoxyphenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4574953.png)

![3-butoxy-N-[4-[(3-chlorobenzoyl)amino]phenyl]benzamide](/img/structure/B4574969.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4574976.png)

![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4574983.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4574988.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4574996.png)
![4-acetyl-1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4575002.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B4575007.png)
![Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine](/img/structure/B4575018.png)
